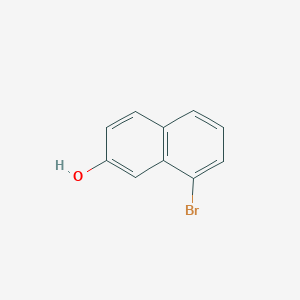

8-Bromonaphthalen-2-ol

説明

Significance of Brominated Naphthol Scaffolds in Organic Synthesis

Brominated naphthol scaffolds are important structural motifs in organic synthesis due to their inherent reactivity and versatility. rsc.org The presence of a halogen atom, such as bromine, provides a crucial handle for a variety of bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). dergipark.org.trfrontiersin.orgmdpi.com This allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the simple naphthol core into more complex structures. dergipark.org.tr

The naphthalene (B1677914) backbone itself is a privileged scaffold found in numerous functional materials, bioactive molecules, and natural products. chemistryviews.orgmdpi.com The hydroxyl group on the naphthol ring not only influences the electronic properties of the aromatic system but also serves as a key functional group for reactions such as etherification, esterification, or as a directing group in electrophilic aromatic substitution. solubilityofthings.comscispace.com

Compounds derived from brominated naphthols have diverse applications. For instance, 6-Bromonaphthalen-2-ol is noted for its use as a molecular recognition tool through phosphorescence. rsc.org Furthermore, derivatives of naphthols are integral to the synthesis of pharmaceuticals, such as the anti-inflammatory drug Naproxen, and are used as building blocks for chiral ligands like BINOL (1,1′-bi-2-naphthol), which are essential in asymmetric catalysis. rsc.orgmdpi.com The ability to functionalize the naphthalene core through the bromo-substituent allows chemists to fine-tune the electronic and steric properties of these molecules, making brominated naphthols valuable starting materials for creating novel compounds with specific functions. chemistryviews.orgsci-hub.se

Overview of Academic Research Trends Involving 8-Bromonaphthalen-2-ol

While the broader class of brominated naphthols is widely studied, academic research focusing specifically on this compound is less prevalent than for its isomers, such as 6-bromonaphthalen-2-ol or 1-bromonaphthalen-2-ol. frontiersin.orgmdpi.comscispace.com However, the available information and general trends in naphthalene chemistry point towards its use as a specialized building block in organic synthesis.

The primary research interest in compounds like this compound lies in their utility as intermediates. The bromine and hydroxyl groups are reactive sites that allow for sequential or orthogonal functionalization. For example, the hydroxyl group can be protected or converted into a triflate, followed by a cross-coupling reaction at the C-Br bond. Conversely, the bromine can be used to direct metallation or participate in coupling reactions while the hydroxyl group modulates the reactivity of the ring system.

General research trends for brominated naphthols involve their use in:

Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method to form new C-C bonds. For example, 6-bromonaphthalen-2-ol is readily coupled with various boronic acids to synthesize complex aryl-substituted naphthalenes. frontiersin.orgnih.gov

Bucherer Reaction: This reaction is used to convert naphthols into naphthylamines, which are themselves valuable synthetic intermediates. Studies have demonstrated this transformation on 6-bromo-2-naphthol (B32079). mdpi.comnih.gov

O-Alkylation and Cyclization: The hydroxyl group of naphthols can undergo O-alkylation or participate in cyclization reactions to form naphthofurans or naphthopyrans, which are heterocyclic systems of interest. scispace.commdpi.commdpi.com

Table 1: Chemical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₇BrO | nih.gov |

| Molecular Weight | 223.07 g/mol | nih.gov |

| CAS Number | 7385-87-7 | nih.gov |

| Physical Form | White to yellow powder or crystals | sigmaaldrich.com |

Table 2: Representative Reactions of Bromonaphthalen-2-ol Isomers in Academic Research This table is interactive. You can sort and filter the data.

| Starting Material | Reaction Type | Product Class | Research Focus | Reference |

|---|---|---|---|---|

| 6-Bromonaphthalen-2-ol | Suzuki-Miyaura Coupling | Aryl-substituted naphthalenes | Synthesis of functionalized biaryls | frontiersin.org |

| 6-Bromonaphthalen-2-ol | Bucherer Reaction | Naphthylamines | Synthesis of push-pull molecules | mdpi.com |

| 6-Bromonaphthalen-2-ol | Oxy-Michael Addition/Cyclization | Naphthopyrans | Synthesis of heterocyclic scaffolds | mdpi.commdpi.com |

| 3-Bromonaphthalen-2-ol | Demethylation (of precursor) | Brominated Naphthols | Preparation of substrates for oxidative coupling | mdpi.com |

Challenges and Opportunities in the Chemical Transformation of this compound

The unique substitution pattern of this compound presents distinct challenges and opportunities in its chemical transformation.

Challenges:

Opportunities:

Despite the challenges, the structure of this compound offers significant opportunities for synthetic chemists.

Regioselective Functionalization: The steric hindrance that poses a challenge can be exploited to achieve high regioselectivity. Reactions that might otherwise yield a mixture of isomers (e.g., at C1 and C3) could proceed with a strong preference for the less hindered C3 position. Modern synthetic methods, such as the use of transient directing groups, can also be employed to overcome steric barriers and achieve selective C-H functionalization at otherwise inaccessible positions. chemistryviews.org

Orthogonal Reactivity: The presence of two distinct functional groups (hydroxyl and bromo) allows for orthogonal chemical strategies. The hydroxyl group can be used in reactions like O-alkylation or as a directing group, while the carbon-bromine bond serves as a robust site for metal-catalyzed cross-coupling reactions. sci-hub.se This allows for a stepwise and controlled construction of complex molecules.

Probing Steric and Electronic Effects: As a less-common isomer, this compound can serve as a valuable tool for fundamental studies in physical organic chemistry. By comparing its reactivity to that of its other isomers (e.g., 1-, 3-, 6-, or 7-bromo-2-naphthol), researchers can systematically investigate the influence of substituent position on reaction mechanisms, rates, and outcomes in the naphthalene system. This can lead to a deeper understanding of the interplay between steric and electronic effects in aromatic chemistry.

Structure

3D Structure

特性

IUPAC Name |

8-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRXIIFRDDJZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346656 | |

| Record name | 8-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-87-7 | |

| Record name | 8-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromonaphthalen 2 Ol

Established Synthetic Routes to 8-Bromonaphthalen-2-ol

The most well-documented and traditional approach to synthesizing this compound involves the transformation of an amino group to a bromine atom via a diazotization reaction followed by a copper-catalyzed halogenation, commonly known as the Sandmeyer reaction.

Synthesis from 8-Amino-2-naphthol (B94697) via Diazotization and Halogenation

The synthesis of this compound from 8-amino-2-naphthol is a classic example of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functional groups. wikipedia.orgbyjus.com This process is initiated by the diazotization of the amino group on 8-amino-2-naphthol. This is typically achieved by treating the starting material with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt.

The generalized reaction is as follows:

C₁₀H₆(NH₂)(OH) + NaNO₂ + 2HBr → [C₁₀H₆(N₂⁺)(OH)]Br⁻ + NaBr + 2H₂O

The resulting 8-hydroxy-2-naphthalenediazonium bromide is then subjected to a substitution reaction with a bromide ion, catalyzed by copper(I) bromide (CuBr). The copper(I) catalyst facilitates the displacement of the exceptionally good leaving group, dinitrogen gas (N₂), with a bromide ion, yielding the final product, this compound. wikipedia.org

[C₁₀H₆(N₂⁺)(OH)]Br⁻ + CuBr → C₁₀H₆(Br)(OH) + N₂ + CuBr

A significant challenge in the Sandmeyer reaction of naphthols is the activating nature of the hydroxyl group, which can lead to unwanted side reactions, such as the formation of azo dyes. nih.gov To circumvent this, a common strategy involves the temporary introduction of a sulfonic acid group at a reactive position on the naphthalene (B1677914) ring. This serves a dual purpose: it deactivates the ring towards electrophilic side reactions and can enhance the yield of the Sandmeyer reaction. nih.govresearchgate.net Following the successful bromination, the sulfonic acid group can be readily removed by hydrolysis in an acidic medium. nih.gov

Alternative and Emerging Synthetic Strategies for this compound

While the Sandmeyer reaction remains a staple, modern organic synthesis has seen the rise of alternative methods, particularly those employing transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, offer a versatile platform for the formation of carbon-bromine bonds. Although not explicitly detailed for this compound in the reviewed literature, these methods are widely applied to analogous systems. For example, the synthesis of various brominated naphthols can be achieved through the reaction of a suitable di-substituted naphthalene precursor with a bromine source in the presence of a palladium catalyst. frontiersin.org

Another emerging area involves direct C-H functionalization, which circumvents the need for pre-functionalized starting materials like amino or boronic acid derivatives. While still a developing field, regioselective C-H bromination of naphthol derivatives using specialized catalysts and brominating agents presents a potentially more atom-economical and streamlined approach in the future. sci-hub.se

Process Optimization and Scalability Considerations in this compound Synthesis

Continuous flow chemistry offers a modern approach to address some of the challenges associated with the scalability of diazotization reactions, which can be exothermic and involve potentially unstable intermediates. ru.nl Microreactors provide enhanced heat and mass transfer, allowing for better control over reaction conditions and improved safety, which is a significant advantage when handling diazonium salts on a larger scale. ru.nl

For alternative methods like palladium-catalyzed cross-coupling, scalability challenges include the cost and potential toxicity of the metal catalyst, as well as the need for efficient catalyst recovery and removal from the final product. Process optimization in this context would focus on minimizing catalyst loading, optimizing ligand choice, and developing effective purification strategies.

Below is a table summarizing key considerations for the different synthetic approaches:

| Synthetic Route | Key Optimization Parameters | Scalability Considerations |

| Sandmeyer Reaction | Temperature control, reagent concentration, rate of addition, use of protecting groups. | Management of exothermic reactions, handling of potentially unstable diazonium salts, potential for continuous flow processing. nih.govresearchgate.netru.nl |

| Palladium-Catalyzed Cross-Coupling | Catalyst loading, ligand selection, solvent, temperature, reaction time. | Cost and toxicity of palladium catalyst, catalyst recovery and product purification. frontiersin.org |

| Direct C-H Bromination | Catalyst and ligand design, choice of brominating agent, regioselectivity control. | Catalyst efficiency and cost, regioselectivity at scale. sci-hub.se |

Reactivity and Mechanistic Investigations of 8 Bromonaphthalen 2 Ol

Transition Metal-Catalyzed Coupling Reactions Involving 8-Bromonaphthalen-2-ol as a Substrate

This compound serves as a key building block in several palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The general mechanism involves three main steps: oxidative addition of the palladium catalyst to the halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

In the context of this compound, this reaction has been employed to synthesize various naphthalene (B1677914) derivatives. For example, the coupling of a bromonaphthalene derivative with (2-formyl-4-methoxyphenyl)boronic acid in the presence of a palladium catalyst yielded the corresponding cross-coupled product in 72% yield. beilstein-journals.org This demonstrates the feasibility of using this compound and its derivatives as substrates in Suzuki-Miyaura reactions to introduce new aryl substituents. The versatility of this reaction is further highlighted by its application in the synthesis of azaborines, where various substituted 2,1-borazaronaphthalenes undergo successful coupling with potassium alkenyltrifluoroborates. nih.gov

| Substrate 1 | Substrate 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromonaphthalene derivative | (2-formyl-4-methoxyphenyl)boronic acid | Palladium catalyst | Cross-coupling product | 72% | beilstein-journals.org |

| Brominated 2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Not specified | Cross-coupled azaborine | Up to 90% | nih.gov |

Stille Cross-Coupling Reactions

The Stille reaction is another significant palladium-catalyzed cross-coupling method that involves the reaction of an organostannane with an organic halide. wikipedia.orgnumberanalytics.com The mechanism is similar to the Suzuki-Miyaura coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. u-tokyo.ac.jp

While specific examples detailing the Stille coupling of this compound are not prevalent in the provided search results, the general applicability of the Stille reaction to aryl bromides suggests its potential for the functionalization of this substrate. The reaction is widely used for creating carbon-carbon bonds with various organic groups, including sp²-hybridized vinyl and aryl groups. wikipedia.org A variation, the Stille-carbonylative cross-coupling, allows for the insertion of a carbonyl group, leading to the formation of ketones. wikipedia.org

Other Palladium-Catalyzed Transformations

Beyond traditional cross-coupling, this compound and its derivatives can participate in other palladium-catalyzed transformations. For instance, palladium-catalyzed reactions of aryl bromides with γ-hydroxy terminal alkenes have been developed for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov The reaction of 2-bromonaphthalene (B93597) with 4-penten-1-ol, for example, yielded the tetrahydrofuran (B95107) product. nih.gov This type of transformation involves the formation of both a C-O and a C-C bond in a single step. nih.gov

Furthermore, a palladium-catalyzed [4+1] spiroannulation of iodobiaryls with bromonaphthols has been reported, utilizing a "two-in-one" strategy to produce fluorene-based spiro compounds in good to high yields. researchgate.net This highlights the potential for developing novel cascade reactions using this compound derivatives.

Asymmetric Catalysis Utilizing this compound

This compound has proven to be a valuable nucleophile in the realm of asymmetric catalysis, particularly in iridium-catalyzed reactions for the synthesis of axially chiral molecules.

Iridium-Catalyzed Asymmetric Allylic Substitution-Isomerization (AASI)

A significant application of this compound is in the iridium-catalyzed Asymmetric Allylic Substitution-Isomerization (AASI) reaction. This method provides a route to axially chiral styrenes. dicp.ac.cn The process involves two key catalytic cycles: an initial iridium-catalyzed asymmetric allylic substitution, followed by an in-situ isomerization of the resulting intermediate. dicp.ac.cn This central-to-axial chirality transfer is a powerful strategy for constructing axially chiral compounds. sioc-journal.cnrsc.org

In a typical reaction, cinnamyl carbonates are reacted with this compound in the presence of an in-situ generated iridium catalyst. dicp.ac.cn This AASI process has been shown to be effective for a broad range of substrates, affording products in excellent yields and with high enantioselectivities. dicp.ac.cn

| Naphthol Substrate | Electrophile | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| This compound | Cinnamyl carbonate | [Ir(cod)Cl]₂ / Ligand | Axially chiral styrene (B11656) | - | 92% | dicp.ac.cn |

| 8-chloronaphthalen-2-ol | Cinnamyl carbonate | [Ir(cod)Cl]₂ / Ligand | Axially chiral styrene | 62% | 94% | dicp.ac.cn |

| 8-iodonaphthalen-2-ol | Cinnamyl carbonate | [Ir(cod)Cl]₂ / Ligand | Axially chiral styrene | 56% | 94% | dicp.ac.cn |

The hydroxyl group of the naphthol plays a critical role in achieving high stereospecificity in the AASI reaction. dicp.ac.cn Both experimental and computational studies have demonstrated that the deprotonated naphthoxide coordinates to the iridium(I) catalyst. dicp.ac.cn This coordination is crucial in the pathway leading to the favored product, as it prevents rotation around the newly formed C-C axis, thus ensuring the stereospecificity of the central-to-axial chirality transfer. dicp.ac.cn The catalytic cycle for the isomerization step involves the coordination of the naphthol to the iridium catalyst, followed by a base-facilitated deprotonation to form a chelating O-bound π-alkene iridium complex. dicp.ac.cn This is followed by benzylic C-H oxidative addition and subsequent reductive elimination to yield the final axially chiral styrene. dicp.ac.cn The absence of this coordinating hydroxyl group, or its improper positioning, leads to a significant drop in enantioselectivity. dicp.ac.cn

Impact of Steric Hindrance at the 8-Position on Enantioselectivity

The steric bulk of the substituent at the 8-position of the naphthalen-2-ol ring plays a critical role in determining the enantioselectivity of asymmetric reactions. The presence of a bromine atom at this position introduces significant steric hindrance, which can restrict the rotation around the C-C single bond in axially chiral compounds. This restricted rotation is crucial for the configurational stability of the products. dicp.ac.cn

In the context of iridium-catalyzed asymmetric allylic substitution-isomerization (AASI) reactions, the substituent at the 8-position has a dramatic effect on the enantioselectivity. For instance, the removal of the 8-substituent leads to a significant decrease in the enantiomeric excess (ee) of the resulting axially chiral styrenes. dicp.ac.cn Specifically, while 8-substituted naphthols can lead to products with high ee values (e.g., up to 99%), the absence of this substituent can result in ee's in the range of 78-89%. dicp.ac.cn This difference is attributed to the lower racemization barrier of the products lacking the sterically demanding group at the 8-position. dicp.ac.cnnsf.gov

The steric hindrance provided by the 8-bromo group helps to lock the conformation of the molecule, leading to a higher energy barrier for rotation around the stereogenic axis and thus preserving the enantiopurity of the product. dicp.ac.cn This principle is not limited to bromine; other bulky groups at the 8-position, such as iodo or even methyl groups, can also enhance enantioselectivity, although the magnitude of the effect may vary. dicp.ac.cnsci-hub.se The general trend observed is that larger ortho substituents on the naphthol ring lead to higher diastereomeric ratios in coupling reactions. sci-hub.se

Mechanistic Insights into Iridium-Catalyzed Processes

Iridium-catalyzed reactions involving this compound and similar substrates often proceed through a complex, multi-step mechanism. A prominent example is the asymmetric allylic substitution-isomerization (AASI) which generates axially chiral styrenes. dicp.ac.cn This process involves two distinct catalytic cycles, both facilitated by the same iridium catalyst. dicp.ac.cn

The first cycle is a classic iridium-catalyzed asymmetric allylic substitution. dicp.ac.cn This is followed by an in-situ isomerization that proceeds via a stereospecific 1,3-hydride transfer, which is also catalyzed by the iridium complex. dicp.ac.cn This central-to-axial chirality transfer is a key feature of the mechanism. dicp.ac.cn

Experimental and computational studies, including Density Functional Theory (DFT) calculations, have provided a deeper understanding of this process. dicp.ac.cnrsc.org The proposed mechanism for the isomerization step involves the coordination of the naphthol's hydroxyl group to the Ir(I) center. dicp.ac.cn This is followed by a base-facilitated deprotonation of the naphthol, leading to a chelating O-bound π-alkene iridium complex. dicp.ac.cn Subsequently, an oxidative addition of the benzylic C-H bond to the iridium center forms an iridium(III) hydride complex. dicp.ac.cn The final steps involve reductive elimination from this intermediate to form the product and regenerate the active iridium catalyst. dicp.ac.cn

The hydroxyl group of the naphthol plays a crucial directing role in this mechanism, ensuring the stereospecificity of the 1,3-hydride transfer by coordinating with the iridium center. dicp.ac.cn Kinetic studies have shown that these reactions can be first order with respect to hydrogen pressure and zeroth order with respect to the alkene concentration, suggesting that the coordination of dihydrogen can be a rate-determining step in some iridium-catalyzed hydrogenations. nih.gov

Principles of Chiral Induction with Naphthol Substrates

Chiral induction is the process by which a chiral entity influences the formation of a new chiral center or element in a molecule, leading to an unequal formation of stereoisomers. mdpi.com In the context of naphthol substrates, particularly those with substituents that create axial chirality, the principles of chiral induction are fundamental to achieving high enantioselectivity in asymmetric synthesis. rsc.orgnih.gov

The presence of a stereogenic unit, such as a chiral axis in atropisomeric biaryls derived from naphthols, is a prerequisite for chirality. nih.gov However, the mere presence of a chiral element does not guarantee that a molecule will be chiral. rsc.org For a molecule to be chiral, it must not be superimposable on its mirror image, which means it cannot possess elements of symmetry like a plane of symmetry or a center of inversion. rsc.org

In asymmetric reactions, the stereochemical outcome is typically under kinetic control, meaning the ratio of the products is determined by the difference in the activation energies of the transition states leading to the different stereoisomers. mdpi.com The conformationally labile fragment of a probe molecule can adapt to the chiral environment created by an inducer. mdpi.com In the case of this compound, the bromine atom and the hydroxyl group, along with the naphthalene backbone, create a specific chiral environment that directs the approach of incoming reagents.

The transfer of chirality can occur from a stereogenic center to a stereogenic axis. mdpi.com The bulky substituent at the 8-position of the naphthol, like the bromine in this compound, creates steric hindrance that favors a specific rotational conformation (atropisomer), thus inducing axial chirality in the products of reactions such as cross-coupling. dicp.ac.cnnih.gov The effectiveness of chiral induction also depends on the catalyst system used. Chiral ligands on a metal catalyst create a chiral pocket that interacts diastereoselectively with the substrate, further enhancing the enantioselectivity of the reaction. thieme-connect.de

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom attached to the naphthalene ring in this compound is susceptible to nucleophilic substitution reactions. smolecule.comsmolecule.com In these reactions, a nucleophile, which is an electron-rich species, replaces the bromine atom. pressbooks.pub This allows for the introduction of a wide variety of functional groups onto the naphthalene core. smolecule.com

The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing nature of the halogen. pressbooks.pub This makes it a target for attack by nucleophiles. pressbooks.pub Common nucleophiles include amines, alkoxides, and other species with lone pairs of electrons. smolecule.com

The reactivity of the bromine atom in nucleophilic substitution can be influenced by the presence of other functional groups on the naphthalene ring. The hydroxyl group at the 2-position, for example, can modulate the electronic properties of the ring system. smolecule.com

It is important to note that nucleophilic substitution reactions at an aromatic carbon (an S_NAr reaction) generally require harsh conditions or the presence of activating groups (strong electron-withdrawing groups) ortho or para to the leaving group. However, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, provide milder and more general routes for the substitution of the bromine atom.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including naphthalenes. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The regioselectivity of EAS on a substituted naphthalene like this compound is directed by the electronic and steric effects of the existing substituents, namely the bromo and hydroxyl groups.

The hydroxyl group (-OH) is a powerful activating group and is ortho-, para-directing. The bromine atom (-Br) is a deactivating group but is also ortho-, para-directing. When both are present on the naphthalene ring, their directing effects must be considered in concert.

For this compound, the hydroxyl group at C2 strongly activates the ring towards electrophilic attack. The bromine at C8 has a deactivating inductive effect but its lone pairs can participate in resonance. The interplay of these effects, along with the inherent reactivity of the different positions on the naphthalene ring, will determine the site of further substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, bromination can lead to the introduction of additional bromine atoms, resulting in polybrominated derivatives. smolecule.com The conditions for these reactions, such as the choice of electrophile and catalyst, can be tuned to favor specific products. nih.gov For instance, the bromination of phenols can be regioselectively controlled by using a bulky sulfoxide (B87167) in conjunction with HBr, which favors para-substitution due to steric hindrance. ccspublishing.org.cn

Reactions with Reducing Metals

Aryl halides such as this compound can react with reducing metals. These reactions can lead to the cleavage of the carbon-bromine bond. The specific products formed depend on the metal used and the reaction conditions.

Common reducing metals used in organic synthesis include magnesium, lithium, and zinc. Reaction with magnesium in an ether solvent would likely lead to the formation of a Grignard reagent. This organometallic compound would have a nucleophilic carbon atom at the 8-position, which could then be reacted with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Reaction with lithium metal would similarly produce an organolithium reagent, which is also a powerful nucleophile. These organometallic intermediates are highly valuable in synthetic chemistry for constructing more complex molecules.

Alternatively, some metal-mediated reactions can result in the reductive dehalogenation of the aryl halide, replacing the bromine atom with a hydrogen atom. This can be achieved using various metal-based catalysts or reagents. Mechanochemical methods, which involve the use of mechanical force to induce chemical reactions, can also be employed for metal-mediated transformations, often under solvent-free conditions. researchgate.net

General Substitution and Elimination Reactions

This compound can undergo a variety of substitution and elimination reactions, characteristic of its functional groups. youtube.com

Substitution Reactions:

As discussed previously, the bromine atom can be replaced via nucleophilic substitution, often facilitated by transition metal catalysts. smolecule.com The hydroxyl group can also participate in substitution reactions. For example, it can be converted into an ether or an ester through reactions with appropriate electrophiles. smolecule.com The aromatic protons can be substituted through electrophilic aromatic substitution reactions. smolecule.com

Elimination Reactions:

While elimination reactions are more commonly associated with alkyl halides, they can occur under certain conditions with aryl systems, though they are less frequent. lumenlearning.com An elimination reaction would involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon to form a triple bond, resulting in an aryne intermediate. This is a highly reactive species that can be trapped by various nucleophiles. The formation of arynes from aryl halides typically requires very strong bases, such as sodium amide (NaNH₂).

The competition between substitution and elimination pathways is influenced by several factors, including the structure of the substrate, the nature of the base/nucleophile, and the reaction conditions (e.g., temperature, solvent). lumenlearning.com For aryl halides, substitution reactions, particularly those catalyzed by transition metals, are generally more common and synthetically useful than elimination reactions.

Functional Group Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the naphthalene core of this compound is a primary site for chemical reactivity, enabling a variety of functional group modifications. This hydroxyl moiety imparts nucleophilic character and allows for the synthesis of a diverse range of derivatives through reactions such as etherification and esterification. These transformations are fundamental in altering the molecule's physical and chemical properties, which can be crucial for its application in further synthetic endeavors. While the general reactivity of phenols is well-established, specific, detailed research findings on the functionalization of this compound are not extensively documented in publicly available literature. The following sections describe the principal transformations applicable to this hydroxyl group.

Etherification

The conversion of the phenolic hydroxyl group of this compound to an ether is a common and versatile modification. This is typically achieved through Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This intermediate then reacts with an electrophilic alkylating agent, such as an alkyl halide or sulfate, to yield the corresponding aryl ether.

Common reagents and conditions for this type of transformation include:

Bases: Sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).

Alkylating Agents: Alkyl halides (e.g., methyl iodide, ethyl bromide) or dialkyl sulfates (e.g., dimethyl sulfate).

Solvents: Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile.

The reaction converts the acidic and hydrogen-bond-donating hydroxyl group into a more stable and less polar ether linkage. For example, methylation would yield 8-bromo-2-methoxynaphthalene. While detailed protocols for the methylation of other bromonaphthol isomers, such as 6-bromo-2-naphthol (B32079), are well-documented, specific studies detailing reaction conditions and yields for the 8-bromo isomer are sparse in the surveyed scientific literature. researchgate.netambeed.com

Esterification

Esterification is another key functionalization reaction of the hydroxyl group in this compound. This transformation involves reacting the phenol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. The reaction is often conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl).

A typical esterification, such as acetylation, would involve the following:

Acylating Agents: Acetyl chloride or acetic anhydride.

Catalyst/Base: Pyridine or a catalytic amount of a strong acid like sulfuric acid.

Product: An acetate (B1210297) ester, such as 8-bromonaphthalen-2-yl acetate.

Applications of 8 Bromonaphthalen 2 Ol in Complex Organic Synthesis

Precursor for Axially Chiral Compounds

Axially chiral compounds, or atropisomers, are stereoisomers that possess a chiral axis, typically a sterically hindered single bond. These molecules are of significant interest due to their prevalence in natural products, bioactive molecules, and their application as ligands in asymmetric catalysis. mdpi.com 8-Bromonaphthalen-2-ol has proven to be a key starting material for the synthesis of this important class of compounds.

Construction of Axially Chiral Styrenes

A notable application of this compound is in the atroposelective synthesis of axially chiral styrenes. rsc.orgnih.govresearchgate.net These styrenes, which have a chiral axis between a substituted alkene and an aromatic ring, are analogous to biaryls and have gained attention for their potential in asymmetric synthesis. nih.gov

One effective method involves a tandem Iridium-catalyzed Asymmetric Allylic Substitution-Isomerization (AASI) reaction. dicp.ac.cn In this process, this compound acts as a nucleophile, reacting with cinnamyl carbonate analogues in the presence of an iridium catalyst. dicp.ac.cn This reaction generates axially chiral styrenes with high enantioselectivity. dicp.ac.cn The presence of the bromine atom at the 8-position of the naphthol is crucial for achieving high enantioselectivities. dicp.ac.cn For instance, reactions using this compound have yielded the desired axially chiral styrene (B11656) products with excellent enantiomeric excess (ee). dicp.ac.cn

To ensure the configurational stability of the newly formed chiral styrenes, a subsequent in-situ derivatization is often performed. This typically involves the introduction of a bulky protecting group, such as a p-toluenesulfonyl (Ts) group, onto the hydroxyl function of the naphthyl backbone. dicp.ac.cn

Table 1: Iridium-Catalyzed Asymmetric Synthesis of Axially Chiral Styrenes

| Reactants | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|

Data sourced from studies on AASI reactions. dicp.ac.cn

Subsequent Derivatizations of Chiral Products

The synthetic utility of the axially chiral styrenes derived from this compound is further demonstrated through various derivatization reactions. dicp.ac.cn These transformations allow for the creation of a diverse range of complex chiral molecules. For example, the bromine atom on the naphthalene (B1677914) ring can be utilized in cross-coupling reactions. A palladium-catalyzed cross-coupling reaction with a Grignard reagent, such as methyl Grignard, can replace the bromine atom with a methyl group while preserving the enantiomeric excess of the chiral styrene. dicp.ac.cn

Furthermore, the hydroxyl group, after removal of the protecting group, can be converted into other functional groups, enhancing the molecular diversity of the products. tcichemicals.com These derivatizations underscore the importance of this compound as a versatile platform for generating a library of chiral compounds for various applications. dicp.ac.cn

Building Block for Heterocyclic Systems

This compound also serves as a valuable building block for the synthesis of heterocyclic compounds. bldpharm.com Annulation protocols, which involve the formation of a new ring onto an existing one, are efficient methods for constructing cyclic compounds. researchgate.net The presence of both a bromo and a hydroxyl substituent on the naphthalene scaffold of this compound provides reactive sites for such cyclization reactions, leading to the formation of various fused heterocyclic systems. These heterocyclic structures are often key components in pharmaceuticals and functional materials.

Material Science Applications

The unique photophysical and electronic properties of naphthalene-containing compounds make them attractive for applications in material science. This compound and its derivatives have been investigated for their potential use in advanced materials. google.com

Role in Organic Electroluminescent Devices

Derivatives of this compound have been explored for their use in organic electroluminescent (OEL) devices. justia.comgoogle.com The naphthalene moiety can be incorporated into larger conjugated systems that form the emissive or charge-transporting layers in these devices. The bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the final material to achieve desired device performance, such as high efficiency and specific emission colors.

Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound and its isomers, such as 7-bromonaphthalen-2-ol (B55355), are utilized as intermediates in the synthesis of potential therapeutic agents. arborpharmchem.comrsc.org The bromonaphthalene scaffold can be found in molecules designed to target a range of biological processes. For instance, bromonaphthalene derivatives are used to create compounds for the development of antibiotics against resistant bacteria. arborpharmchem.com The brominated structure enhances chemical reactivity, facilitating the synthesis of diverse molecular architectures for biological screening. arborpharmchem.com The ability to modify the core structure through the bromo and hydroxyl groups allows medicinal chemists to systematically alter the compound's properties to optimize its pharmacological profile.

Contribution to Phosphoinositide 3-Kinase (PI3K) Inhibitor Synthesis

While direct use of the 8-bromo isomer is not explicitly detailed in widely available literature, its structural motif is highly relevant to the synthesis of kinase inhibitors. Phosphoinositide 3-kinases (PI3Ks) are crucial enzymes in cell signaling, and their inhibitors are important cancer therapeutics. google.comchemicalbook.com The drug Alpelisib (BYL719), a potent and selective PI3Kα inhibitor, features a complex heterocyclic structure. google.comchemicalbook.com The synthesis of such molecules often involves multi-step processes where brominated aromatic compounds serve as key intermediates for building the core structure through cross-coupling reactions. cjph.com.cn The general strategy involves using a brominated heterocycle or aromatic ring as a handle to connect different parts of the final molecule, a role for which this compound is well-suited.

Participation in Bicyclic Derivative Synthesis for Pharmaceutical Development

The naphthalene core of this compound is itself a bicyclic system, and it serves as a scaffold for creating more complex polycyclic and bridged bicyclic molecules for pharmaceutical applications. A patent for compounds with inhibitory activity against KRAS G12D mutation describes the synthesis of complex molecules where a 5-bromonaphthalen-2-ol (B48030) derivative is coupled to a pyrimidine (B1678525) ring that is fused to another ring system, forming a larger bicyclic structure. google.com The patent details the creation of substituted or unsubstituted bicyclic rings fused to a pyrimidine ring, demonstrating the utility of bromonaphthol isomers in constructing these advanced pharmaceutical intermediates. google.com This highlights the role of the bromonaphthol unit as a foundational element in the modular synthesis of complex, biologically active bicyclic and polycyclic compounds.

Spectroscopic and Structural Elucidation Studies of 8 Bromonaphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 8-bromonaphthalen-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the definitive assignment of the bromine and hydroxyl substituents on the naphthalene (B1677914) core.

In the ¹H NMR spectrum of a related compound, 1-bromonaphthalen-2-ol, recorded in deuterochloroform (CDCl₃) at 400 MHz, distinct signals are observed that confirm the substitution pattern. beilstein-journals.org The proton signals appear at δ 8.02 (d, J = 8.48 Hz, 1H), 7.77 (d, J = 8.16 Hz, 1H), 7.73 (d, J = 8.45 Hz, 1H), 7.56 (t, J = 15.40 Hz, 1H), 7.38 (t, J = 15.03 Hz, 1H), and 7.26 (d, J = 8.85 Hz, 1H), with the hydroxyl proton appearing as a singlet at 5.93 ppm. beilstein-journals.org The ¹³C NMR spectrum further supports this structure with signals at δ 150.61, 132.32, 129.71, 129.35, 128.23, 127.86, 125.35, 124.16, 117.18, and 106.16. beilstein-journals.org While this data is for a structural isomer, it illustrates the level of detail NMR provides. For this compound itself, a supporting information document provides ¹H NMR data in CDCl₃, showing multiplets and doublets in the aromatic region between δ 6.82 and 7.88, confirming the complex spin-spin coupling of the naphthalene ring system. rsc.org

Detailed analysis of coupling constants (J values) and chemical shifts allows for the unambiguous assignment of each proton and carbon in the this compound molecule.

Table 1: Representative ¹H NMR Data for a Bromonaphthalen-2-ol Isomer beilstein-journals.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.02 | d | 8.48 | Ar-H |

| 7.77 | d | 8.16 | Ar-H |

| 7.73 | d | 8.45 | Ar-H |

| 7.56 | t | 15.40 | Ar-H |

| 7.38 | t | 15.03 | Ar-H |

| 7.26 | d | 8.85 | Ar-H |

Table 2: Representative ¹³C NMR Data for a Bromonaphthalen-2-ol Isomer beilstein-journals.org

| Chemical Shift (δ, ppm) |

|---|

| 150.61 |

| 132.32 |

| 129.71 |

| 129.35 |

| 128.23 |

| 127.86 |

| 125.35 |

| 124.16 |

| 117.18 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrO), high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which serves as a definitive confirmation of its molecular formula. rsc.org

The theoretical monoisotopic mass of this compound is calculated to be 221.96803 Da. nih.gov Experimental data from GC-MS analysis shows a top peak at m/z 222 and a second highest peak at m/z 224, which is characteristic of a compound containing a single bromine atom due to the nearly equal natural abundance of its isotopes (⁷⁹Br and ⁸¹Br). nih.gov This isotopic pattern is a key signature in the mass spectrum of brominated compounds.

HRMS data, often obtained using techniques like electrospray ionization (ESI), can further confirm the elemental composition. For instance, a related compound's HRMS (ESI) analysis showed a calculated value for the protonated molecule [M+H]⁺ of 260.14338, with a found value of 260.14366, demonstrating the high accuracy of the technique. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrO | nih.gov |

| Molecular Weight | 223.07 g/mol | nih.gov |

| Monoisotopic Mass | 221.96803 Da | nih.gov |

| GC-MS Top Peak (m/z) | 222 | nih.gov |

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely used. nih.govnih.gov

These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.gov For instance, a study on influenza endonuclease inhibitors used UPLC-MS to monitor the consumption of a starting material, 7-bromonaphthalen-2-ol (B55355), during a methylation reaction. nih.gov The purity of the final products was confirmed to be at least 95% using this method. nih.gov

In a typical setup, a reversed-phase column, such as a C18 column, is used with a gradient of aqueous and organic solvents (e.g., water and acetonitrile) as the mobile phase. nih.govnih.gov Detection can be achieved using a UV detector or, more powerfully, a mass spectrometer (LC-MS or UPLC-MS), which provides both retention time data and mass information for each separated component. nih.govnih.gov This dual detection provides a high degree of confidence in peak identification and purity assessment. The use of solid-phase extraction (SPE) can also be coupled with HPLC for the analysis of naphthols in complex matrices. nih.gov

Advanced Spectroscopic Methods for Conformational Analysis

Another advanced application is the study of room-temperature phosphorescence (RTP) of bromo-naphthol derivatives when complexed with cyclodextrins. rsc.org In one study, the encapsulation of a bromo-naphthol derivative within the cavity of α-cyclodextrin led to a significant enhancement in its phosphorescence quantum yield and lifetime. rsc.org This was attributed to the restriction of molecular rotation and the shielding of the bromine atom from the external environment, which in turn enhances intersystem crossing and suppresses non-radiative decay pathways. rsc.org Such studies, while not directly determining the ground-state conformation, provide insights into the photophysical properties and interactions of the molecule in specific environments.

Theoretical calculations, often used in conjunction with experimental spectroscopy, can also predict the most stable conformers and the energy barriers between them. auremn.org.br

Computational and Theoretical Investigations of 8 Bromonaphthalen 2 Ol

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for elucidating complex organic reaction mechanisms. For derivatives of naphthol, DFT calculations have been instrumental in providing a comprehensive picture of reaction pathways.

Research on the reactions of bromonaphthol isomers with diaryliodonium(III) salts has utilized DFT to map out the reaction mechanism. frontiersin.orgnih.gov These studies revealed a radical-based mechanism, where a tetramethylpiperidinyl radical (TMP•) is generated, which in turn creates naphthyl radicals. frontiersin.orgnih.gov DFT calculations help to model the homolytic fragmentation of precursors and analyze the energy profiles of the subsequent reaction steps. frontiersin.orgnih.gov This approach allows for the investigation of transition states and intermediates that are often difficult to detect experimentally. Such computational studies can provide a detailed panorama of the reaction, explaining how sequential bonds are formed and why certain products are favored. frontiersin.orgnih.gov

In the context of 8-bromonaphthalen-2-ol, DFT could be employed to:

Calculate the reaction energy profiles for various transformations, such as nucleophilic substitution or cross-coupling reactions.

Identify the transition state structures to understand the activation barriers.

Analyze the role of catalysts and the interactions between the substrate and the catalytic species.

Elucidate the mechanism of radical-mediated reactions, predicting the stability of potential radical intermediates.

A hypothetical DFT study on the O-arylation of this compound might involve calculating the energy changes for each step, from the initial deprotonation of the naphthol to the final reductive elimination from a metal catalyst.

Table 6.1: Hypothetical DFT-Calculated Parameters for a Reaction Step This table is illustrative of typical data generated from DFT studies.

| Parameter | Calculated Value (kcal/mol) | Description |

| ΔE | -15.2 | Electronic Energy Change |

| ΔH | -14.8 | Enthalpy Change |

| ΔG | -5.5 | Gibbs Free Energy Change |

| Ea | +20.7 | Activation Energy |

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and its influence on reactivity. The naphthalene (B1677914) core is largely planar, but the orientation of the hydroxyl group and the steric influence of the peri-positioned bromine atom are of significant interest.

Conformational analysis of substituted naphthalenes is particularly crucial in the study of atropisomerism, where rotation around a single bond is hindered. The bromine atom at the C8 position and a substituent at the C1 position can create significant steric hindrance, potentially leading to axially chiral styrenes with stable conformations. dicp.ac.cn Studies on the reaction of this compound with cinnamyl carbonates have shown that the steric hindrance provided by the 8-bromo substituent is critical for achieving high enantioselectivity. dicp.ac.cn The conformational stability of the resulting axially chiral products is demonstrably higher compared to analogues lacking the 8-substituent, which restricts the rotation about the C-C axis. dicp.ac.cn

Molecular modeling techniques, from simple molecular mechanics to higher-level quantum calculations, can predict the most stable conformers and the energy barriers for rotation around key bonds.

Key aspects explored via molecular modeling include:

Dihedral Angles: Determining the preferred orientation of the hydroxyl group relative to the naphthalene ring.

Steric Hindrance: Quantifying the spatial bulk of the bromine atom and its effect on the accessibility of adjacent reactive sites.

Intermolecular Interactions: Modeling how this compound docks into the active site of an enzyme or interacts with other reagents in solution. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the reactivity of this compound and the selectivity of its reactions. By modeling the transition states of competing reaction pathways, chemists can forecast which products will be formed preferentially.

This predictive power has been demonstrated in iridium-catalyzed asymmetric allylic substitution reactions using this compound as a nucleophile. dicp.ac.cn In these reactions, the choice of ligand on the iridium catalyst, along with the structure of the naphthol, dictates the enantioselectivity of the product. dicp.ac.cn Computational studies can model the transition state assemblies for both the major and minor enantiomers, revealing the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that are responsible for the observed selectivity.

The substituent at the 8-position of the naphthol has been shown to have a dramatic effect on the enantioselectivity of these transformations. dicp.ac.cn Removal of this substituent leads to a significant drop in the enantiomeric excess (ee) of the product, highlighting its critical role in creating a well-defined chiral environment in the transition state. dicp.ac.cn

Table 6.2: Enantioselectivity in Iridium-Catalyzed Reactions of Substituted Naphthols Data adapted from studies on atroposelective construction of axially chiral styrenes. dicp.ac.cn

| Naphthol Substrate | Product Yield | Enantiomeric Excess (ee) |

| This compound | 84% | 95% |

| 8-Chloronaphthalen-2-ol | 62% | 94% |

| 8-Iodonaphthalen-2-ol | 56% | 94% |

| Naphthalen-2-ol (unsubstituted) | 72% | 78% |

These results clearly show that a bulky substituent at the 8-position is crucial for high enantioselectivity, a finding that can be rationalized and predicted through computational modeling of the transition states.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound, which in turn govern its reactivity. Methods such as DFT and other ab initio techniques are used to analyze the distribution of electrons and the nature of the molecular orbitals. google.com

Key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the oxygen atom is expected to be highly electron-rich and a site for electrophilic attack, while the hydrogen of the hydroxyl group is an electron-poor site.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Atomic Charges: Calculations can assign partial charges to each atom, offering a quantitative measure of the inductive and resonance effects of the bromine and hydroxyl substituents on the aromatic system.

Table 6.3: Illustrative Calculated Electronic Properties These values are representative of what would be obtained from quantum chemical calculations, based on general principles and data for similar molecules.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 1.5 - 2.5 D | Measures overall molecular polarity |

These computational analyses provide a foundational understanding of the electronic character of this compound, enabling rationalization of its observed chemical behavior and the design of new synthetic transformations. google.com

Derivatives and Analogues of 8 Bromonaphthalen 2 Ol

Synthesis and Reactivity of Positional Isomers

The position of the bromo and hydroxyl substituents on the naphthalene (B1677914) ring profoundly influences the chemical behavior of bromonaphthalenols. A comparative analysis of isomers such as 7-bromonaphthalen-1-ol, 6-bromo-2-naphthol (B32079), and 7-bromonaphthalen-2-ol (B55355) reveals the nuanced effects of substituent placement.

7-Bromonaphthalen-1-ol: This isomer is a versatile intermediate in organic synthesis. Its preparation can be achieved through various methods, including the bromination of 1-naphthol (B170400) derivatives. The bromine atom at the 7-position and the hydroxyl group at the 1-position are amenable to a range of chemical transformations. The hydroxyl group can undergo reactions typical of phenols, while the bromine atom can participate in cross-coupling reactions.

6-Bromo-2-naphthol: This compound is a key precursor for various organic molecules, including pharmaceuticals and dyes. One common synthetic route involves the diazotization of 6-amino-2-naphthol followed by a Sandmeyer-type reaction. Alternatively, it can be prepared from 2-naphthol. The reactivity of 6-bromo-2-naphthol is characterized by the participation of both the hydroxyl and bromo groups in various reactions. For instance, it is a precursor for the synthesis of 6-hydroxy-2-naphthaleneboronic acid. It also engages in Suzuki-Miyaura couplings to introduce aryl groups at the 6-position.

7-Bromonaphthalen-2-ol: Information regarding the specific synthesis and reactivity of 7-bromonaphthalen-2-ol is less prevalent in the literature compared to its other isomers. However, its utility has been demonstrated in reactions such as the K2CO3-promoted oxy-Michael addition/cyclization with α,β-unsaturated carbonyl compounds to synthesize naphthopyrans. semanticscholar.orgmdpi.com In one example, reaction with (E)-6-((tert-butyldimethylsilyl)oxy)hex-3-en-2-one in the presence of potassium carbonate yielded the corresponding naphthopyran derivative. semanticscholar.orgmdpi.com Like its isomers, it is expected to undergo typical reactions of phenols and aryl bromides, serving as a building block in the synthesis of more complex molecules. ambeed.comcymitquimica.com For instance, it can be used in Kumada coupling reactions with aryl Grignard reagents to form 7-arylnaphthalen-2-ols.

Table 1: Comparison of Positional Isomers

| Compound | CAS Number | Key Synthetic Approaches | Noteworthy Reactivity |

|---|---|---|---|

| 7-Bromonaphthalen-1-ol | 91270-69-8 | Bromination of 1-naphthol derivatives | Typical phenolic and aryl bromide reactions |

| 6-Bromo-2-naphthol | 15231-91-1 | Diazotization of 6-amino-2-naphthol; Synthesis from 2-naphthol | Precursor to boronic acids; Suzuki-Miyaura couplings |

| 7-Bromonaphthalen-2-ol | 116230-30-9 | Limited specific literature | Oxy-Michael addition/cyclization reactions semanticscholar.orgmdpi.com; Kumada coupling |

Naphthol Derivatives with Alternative Halogen Substituents at the 8-Position

Replacing the bromine atom at the 8-position with other halogens, such as chlorine or iodine, introduces further variations in reactivity and potential applications.

8-Chloronaphthalen-2-ol: The synthesis of 8-chloro-2-naphthol can be accomplished via a Sandmeyer reaction starting from 8-amino-2-naphthyl acetate (B1210297). rsc.org In this process, the acetyl group is lost during the reaction, yielding the desired product. rsc.org This compound crystallizes from light petroleum as colorless needles. rsc.org Like other halonaphthols, it is a precursor for more complex molecules.

8-Iodonaphthalen-2-ol: This iodo-analog can be synthesized through methods such as the electrophilic cyclization of specific arene-containing propargylic alcohols. nih.gov The presence of the iodine atom makes this compound particularly reactive in various coupling reactions, including those catalyzed by transition metals. nih.gov Halogenated naphthalenes and naphthols are valuable intermediates in organic synthesis, serving as starting materials for palladium-catalyzed coupling reactions and other transformations to create polycyclic aromatic hydrocarbons and other complex structures. nih.gov

Table 2: 8-Halogenated Naphthalen-2-ol Derivatives

| Compound | CAS Number | Molecular Formula | Key Synthetic Route | Anticipated Reactivity |

|---|---|---|---|---|

| 8-Chloronaphthalen-2-ol | 29921-50-4 nih.gov | C10H7ClO nih.gov | Sandmeyer reaction of 8-amino-2-naphthyl acetate rsc.org | Precursor for more complex structures |

| 8-Iodonaphthalen-2-ol | 29921-51-5 nih.gov | C10H7IO nih.gov | Electrophilic cyclization of arene-containing propargylic alcohols nih.gov | Highly reactive in transition-metal-catalyzed coupling reactions nih.gov |

Modifications and Derivatizations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 8-bromonaphthalen-2-ol is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other etherification protocols. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding alkyl ether. Palladium-catalyzed etherification reactions have also been developed, offering a versatile method for forming aryl ethers under relatively mild conditions. google.com These reactions can be sensitive to the nature of both the aryl halide and the alcohol, with electron-withdrawing groups on the aryl bromide generally favoring the coupling. google.com

Esterification: Ester derivatives of this compound can be prepared by reacting the phenol (B47542) with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. A patented process describes the preparation of esters of hydroxy aromatic carboxylic acids by reacting a hydroxy aromatic halide with carbon monoxide in the presence of a reactive alcohol and a Group VIII metal catalyst. google.com This carbonylation reaction provides a direct route to naphthoic acid esters from bromonaphthols. google.com

These derivatizations not only alter the physical properties of the parent molecule but also provide new functional handles for further synthetic transformations.

Incorporation into Extended Polycyclic Aromatic Architectures

The presence of a bromine atom makes this compound and its analogs ideal substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing extended polycyclic aromatic (PAH) systems.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is widely used to form carbon-carbon bonds. wikipedia.org this compound can be coupled with various aryl or vinyl boronic acids or esters to synthesize biaryl and other conjugated systems. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine. researchgate.net This reaction allows for the introduction of nitrogen-containing functional groups onto the naphthalene scaffold, which is a key step in the synthesis of many biologically active compounds and functional materials. The synthesis of N-arylated β-naphthylamines has been achieved through Buchwald-Hartwig coupling with aryl iodides. chim.it

These coupling reactions provide a modular approach to building complex, multi-ring systems, enabling the synthesis of novel PAHs with tailored electronic and photophysical properties. The ability to regioselectively introduce substituents onto the naphthalene core through these methods is of paramount importance in the design of new materials and therapeutic agents.

Future Research Directions and Perspectives in 8 Bromonaphthalen 2 Ol Chemistry

Development of Novel Asymmetric Catalytic Reactions

The development of new asymmetric catalytic reactions is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantioselectivity. 8-Bromonaphthalen-2-ol and its derivatives are poised to play a crucial role in this field, both as substrates and as components of chiral ligands and catalysts. dicp.ac.cnnsf.govrsc.org

Future research will likely focus on expanding the repertoire of asymmetric transformations that utilize this compound. A significant breakthrough has been the use of tandem iridium catalysis for the atroposelective synthesis of axially chiral styrenes, where this compound acts as a key nucleophile. dicp.ac.cnnsf.gov This process involves an iridium-catalyzed asymmetric allylic substitution followed by an in situ isomerization, yielding products with high enantiomeric excess (ee). dicp.ac.cnnsf.gov The hydroxyl group of the naphthol is crucial for ensuring stereospecificity by coordinating with the iridium center. nsf.gov

The scope of this reaction was explored with various allylic carbonates, demonstrating good to high enantioselectivities across a range of substrates. dicp.ac.cn

Table 1: Iridium-Catalyzed Asymmetric Allylic Substitution of this compound with Various Allylic Carbonates

| Entry | Allylic Carbonate Substituent | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | 4-MeO | 86 | 95 |

| 2 | 4-Me | 72 | 94 |

| 3 | H | 84 | 95 |

| 4 | 4-F | 42 | 92 |

| 5 | 4-Cl | 65 | 92 |

| 6 | 4-Br | 74 | 90 |

Data sourced from a study on tandem iridium catalysis. dicp.ac.cn The reaction conditions were optimized for each substrate.

Further research is anticipated in the following areas:

Design of Novel Chiral Ligands: The derivatization of this compound can lead to a new class of axially chiral ligands for asymmetric synthesis. nsf.gov The bromo and hydroxyl groups serve as handles for further functionalization, allowing for the fine-tuning of steric and electronic properties.

Exploration of Other Metal Catalysts: While iridium has shown great promise, investigating other transition metals (e.g., palladium, rhodium, copper, iron) could unlock new catalytic cycles and reaction pathways for this compound. mdpi.comfrontiersin.org For instance, iron-catalyzed asymmetric oxidative coupling of 2-naphthols is a known method for producing enantioenriched 1,1'-Bi-2-naphthol (BINOL) derivatives, and applying this to substrates like this compound is a logical next step. mdpi.com

Organocatalysis: Moving beyond metal catalysis, the development of organocatalytic systems that can induce chirality using this compound as a substrate or catalyst component is a promising frontier.

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of non-toxic, readily available reagents and energy-efficient processes. Future research on this compound will undoubtedly be influenced by this paradigm.

Key areas for exploration include:

Catalyst-Free and Base-Promoted Reactions: Developing reactions that proceed under mild conditions with simple, inexpensive promoters is a primary goal. A notable example is the potassium carbonate-promoted tandem oxy-Michael addition/cyclization of α,β-unsaturated carbonyl compounds with naphthols, including derivatives of this compound, to synthesize naphthopyrans. mdpi.commdpi.com This method avoids harsh reagents and offers good generality. mdpi.com

Atom-Economic Reactions: Friedel-Crafts alkylation reactions represent an atom-economic way to form C-C bonds. A catalytic, regioselective Friedel-Crafts alkylation of beta-naphthol with allylic alcohols using p-toluenesulfonic acid as an inexpensive and readily available catalyst has been developed. rsc.orgrsc.org Extending this methodology to this compound and a wider range of electrophiles would be a valuable pursuit, providing functionalized naphthols under mild conditions. rsc.orgrsc.org

Photoredox and Electrochemical Catalysis: These modern synthetic tools offer green alternatives to traditional methods, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. beilstein-journals.org Exploring the photoredox-catalyzed transformations of this compound, such as C-H arylations or cross-coupling reactions, could lead to novel and sustainable synthetic routes. beilstein-journals.org

Advanced Applications in Functional Materials Science

Naphthalene (B1677914) derivatives are integral components in the design of functional organic materials due to their rigid, planar structure and unique photophysical properties. This compound is a versatile building block for creating advanced materials with tailored functions.

Future research is expected to focus on:

Photochromic Materials: Spiro-indoline naphthoxazines and naphthopyrans are classes of photochromic compounds that undergo reversible color changes upon light irradiation. rsc.org this compound has been used as a precursor to synthesize these dyes for potential application in dye-sensitized solar cells. rsc.org Further research could optimize the molecular design to enhance their photoswitching properties and efficiency in optoelectronic devices. rsc.org

Fluorescent Sensors: The beta-naphthol scaffold is a component of various fluorescent probes. rsc.orgrsc.org Derivatives of bromonaphthylamines, which can be synthesized from this compound, have been used to create fluorescent cholesterol analogs. nih.gov This highlights the potential for developing novel sensors based on the this compound framework for detecting biologically relevant molecules or environmental changes.

Aggregation-Induced Emission (AIE) Materials: Research into multilayer folding frameworks has utilized bromonaphthalene derivatives to construct complex molecules with AIE properties. frontiersin.org These materials are highly emissive in the aggregated state, making them suitable for applications in organic light-emitting diodes (OLEDs) and bio-imaging. The defined substitution pattern of this compound could be exploited to control the self-assembly and emission characteristics of such AIE-active molecules.

Targeted Research in Drug Discovery and Development

The naphthol moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. rsc.orgrsc.org The specific substitution pattern of this compound provides a unique template for the design of novel therapeutic agents.

Prospective research in this domain includes:

Development of Kinase Inhibitors: A patent has described a compound derived from this compound that exhibits inhibitory activity against the KRAS G12D mutation, a key driver in many cancers. google.com This finding opens the door for the synthesis and screening of a library of this compound derivatives as potential anti-tumor agents, targeting various protein kinases or other oncogenic pathways. google.com

Cardioprotective Agents: A derivative of the isomeric 1-bromonaphthalen-2-ol has been identified as a compound that can protect cardiac tissue from drug-induced arrhythmias. nih.gov This suggests that bromonaphthol scaffolds could be a promising starting point for developing new drugs to treat cardiovascular diseases. Targeted synthesis and biological evaluation of this compound analogues are warranted.

Antibacterial Agents: Betti bases and azo dyes derived from 6-bromo-2-naphthol (B32079) have been synthesized and shown to possess antibacterial activity. researchgate.netresearchgate.net This indicates that the bromo-2-naphthol core is a viable pharmacophore for antimicrobial drug discovery. Future work could involve synthesizing and evaluating similar derivatives of this compound against a panel of pathogenic bacteria.

Computational Design and Prediction of New Transformations

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. In the context of this compound chemistry, computational studies can accelerate discovery and innovation.

Future directions will likely involve:

Mechanism Elucidation: As demonstrated in the iridium-catalyzed asymmetric allylic substitution, computational studies are vital for elucidating complex reaction mechanisms. dicp.ac.cnnsf.gov Density Functional Theory (DFT) calculations can map out potential energy surfaces, identify key transition states and intermediates, and explain the origins of selectivity. dicp.ac.cn Applying these methods to new reactions involving this compound will provide fundamental insights that can guide experimental efforts.

Catalyst and Ligand Design: Computational screening can be used to design new chiral ligands derived from this compound for asymmetric catalysis. By modeling the catalyst-substrate interactions, researchers can predict which ligand structures are most likely to afford high enantioselectivity for a given transformation, thereby reducing the need for extensive empirical screening.

Prediction of Reactivity and Properties: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be employed to predict the biological activity of new this compound derivatives in drug discovery programs. Similarly, computational methods can predict the photophysical properties (e.g., absorption and emission wavelengths, quantum yields) of new functional materials, guiding the synthesis of molecules with desired characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。